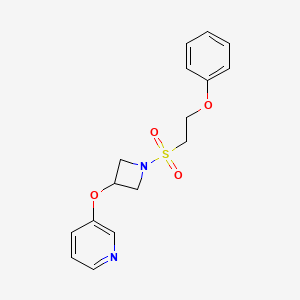

![molecular formula C18H25N3O9S B2502443 N1-((3-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰)恶唑烷-2-基)甲基)-N2-(2,2-二甲氧基乙基)草酰胺 CAS No. 868982-41-6](/img/structure/B2502443.png)

N1-((3-((2,3-二氢苯并[b][1,4]二氧杂环-6-基)磺酰)恶唑烷-2-基)甲基)-N2-(2,2-二甲氧基乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, appears to be a complex molecule that may be synthesized from oxazolidin-2-ones. The structure suggests the presence of a benzo[b][1,4]dioxin moiety, a sulfonyl group, and an oxazolidin-2-one framework, which are chemical features that can be found in the synthesis of related compounds as described in the provided papers.

Synthesis Analysis

The synthesis of related oxazolidin-2-ones is described in the first paper, where N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones are prepared through condensation reactions involving optically active oxazolidin-2-ones, aldehydes, and benzenesulfinic acid . The process involves the generation of N-acyliminium ions from these sulfones, which then react with allyltrimethylsilane. Although the exact synthesis of the compound is not detailed, the methods described in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a chiral oxazolidin-2-one moiety, which is known to be used as a chiral auxiliary in various syntheses . The presence of a benzo[b][1,4]dioxin moiety indicates a bicyclic system that could impart specific electronic and steric properties to the molecule. The sulfonyl group attached to this system could play a role in the reactivity of the compound, as seen in the synthesis of related sulfones.

Chemical Reactions Analysis

The reactivity of the oxazolidin-2-one moiety and the sulfonyl group can be inferred from the first paper, where the generation of N-acyliminium ions leads to reactions with allyltrimethylsilane . The stereochemical outcomes of such reactions are influenced by the complexation of Lewis acids with the N-acyliminium ion. The second paper does not directly relate to the compound but does discuss the reactivity of sulfonyl groups with secondary amines to form sulfamidotriazobenzenes and N-sulfonylbenzotriazoles . This suggests that the sulfonyl group in the compound could also exhibit reactivity with amines or other nucleophiles.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not provided in the papers, we can hypothesize based on the structural features present. The oxazolidin-2-one ring is known to be a versatile synthetic intermediate and can influence the molecule's polarity and solubility . The benzo[b][1,4]dioxin moiety could contribute to the compound's aromatic character and stability. The sulfonyl group is typically polar and can affect the solubility and reactivity of the compound. The presence of dimethoxyethyl groups suggests potential solubility in organic solvents.

科学研究应用

抗菌剂

- 研究表明,某些带有苯二氧杂环部分的 N-取代磺酰胺对革兰氏阴性和革兰氏阳性菌株表现出显着的抗菌活性 (Abbasi 等,2016)。

酶抑制剂

- 对带有苯二氧杂环和乙酰胺部分的磺酰胺的研究发现,许多化合物对酵母 α-葡萄糖苷酶表现出显着的抑制活性,对乙酰胆碱酯酶 (AChE) 表现出较弱的抑制作用 (Abbasi 等,2019)。

Caspase-3 抑制剂

- 发现某些二取代的 1,2,3-三唑,包括 2,3-二氢苯并[b][1,4]二氧杂环的衍生物,是对 Caspase-3(一种细胞凋亡中的关键酶)的有效抑制剂 (Jiang & Hansen,2011)。

酶促和抗菌筛选

- 合成了一系列结合了 1,4-苯二氧杂环的乙基化磺酰胺,并筛选了它们对各种酶和细菌菌株的抑制特性。发现这些化合物是脂氧合酶的良好抑制剂,是 AChE、BChE 和 α-葡萄糖苷酶的中等抑制剂 (Irshad 等,2016)。

苯并噁嗪基恶唑烷酮的合成

- 一项研究描述了一种从丝氨酸衍生的环状磺酰胺酸盐中有效合成对映纯 N-Boc-二氢苯并[b]-1,4-恶嗪-3-羧酸的方法,从而合成苯并噁嗪基恶唑烷酮等重要化合物 (Malhotra 等,2015)。

亲核卡宾化学

- 对环状氨氧基卡宾(包括恶唑烷-2-亚甲基)的研究突出了它们在有机合成中的反应和潜在应用 (Couture & Warkentin,1997)。

未来方向

The potential applications and future directions for this compound would depend on its properties and activity. It could be of interest for further study in fields such as medicinal chemistry, where it could be evaluated for biological activity, or materials science, where its properties could be exploited for specific applications .

属性

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9S/c1-26-16(27-2)11-20-18(23)17(22)19-10-15-21(5-6-30-15)31(24,25)12-3-4-13-14(9-12)29-8-7-28-13/h3-4,9,15-16H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVSAZFBKNIWCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)